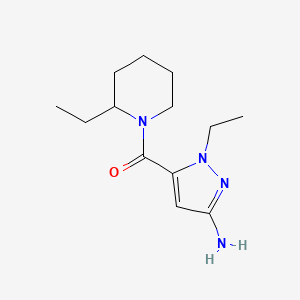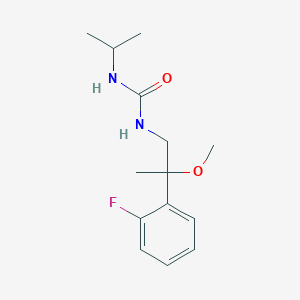![molecular formula C17H11N5O2 B2638424 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251568-78-1](/img/structure/B2638424.png)
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of multiple heteroatoms and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes .
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and presence of other molecules can influence the action of such compounds .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as pyridine-based molecules, have been used in drug crafting and have shown potential against a range of diversified diseases .
Cellular Effects
Similar compounds have shown antiproliferative activity against various human cancer cell lines .
Molecular Mechanism
Compounds with similar structures have shown potential in inhibiting certain kinases .
Temporal Effects in Laboratory Settings
Similar compounds have shown cytotoxic effects over time in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have shown protective effects against seizures in animal models .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have shown potential in binding to various proteins .
Subcellular Localization
Similar compounds have shown potential in interacting with various subcellular components .
Preparation Methods
The synthesis of 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step synthetic routes. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative. The final step involves the formation of the dihydropyridazinone ring through cyclization reactions. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can be compared with similar compounds such as:
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea: This compound also exhibits anticancer properties but differs in its mechanism of action and target specificity.
1,3-Bis(3,5-dipyrid-3-ylphenyl)benzene: Used in OLEDs, this compound shares some electronic properties but has a different structural framework.
Pyrazoloquinolines: These compounds are used in medicinal chemistry for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a broad range of chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2/c23-14-8-10-22(13-6-2-1-3-7-13)20-15(14)17-19-16(21-24-17)12-5-4-9-18-11-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQXMPWKQGMZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638341.png)
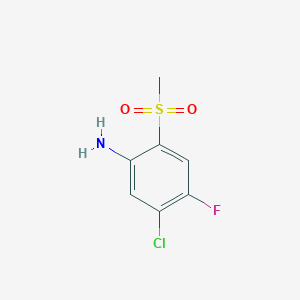
![tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B2638350.png)
![4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2638351.png)
![[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL](/img/structure/B2638352.png)
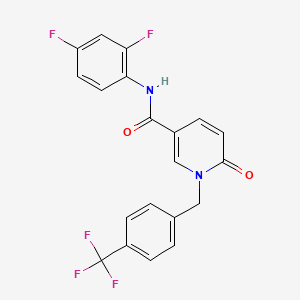
![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2638355.png)
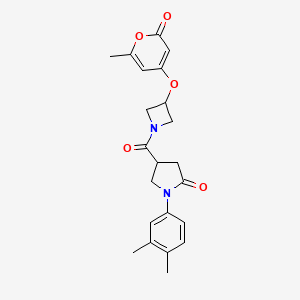
![2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2638359.png)

![Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2638361.png)
